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molecular formula C19H28N2O2 B8708631 tert-butyl 5-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

tert-butyl 5-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

Cat. No. B8708631
M. Wt: 316.4 g/mol
InChI Key: BOFSZWSMPALWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293913B2

Procedure details

1.355 g of tert-butyl 5-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (4.28 mmol) were dissolved in 10 ml of ethanol. To the solution 20 ml of 5 N HCl in isopropanol were added and the obtained mixture was stirred at room temperature for 16 h. After addition of diethyl ether the product precipitated. The product was filtered and after an additional washing with diethyl ether, the product was dried. Additional product was obtained by concentration of the filtrates and crystallization from diethyl ether. Combined amounts of product were 1.07 g.
Quantity
1.355 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]2[CH2:14][N:15](C(OC(C)(C)C)=O)[CH2:16][CH:10]2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:24].C(OCC)C>C(O)C.C(O)(C)C>[Cl-:24].[CH2:1]([NH+:8]1[CH2:13][CH2:12][CH:11]2[CH2:14][NH2+:15][CH2:16][CH:10]2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-:24] |f:5.6.7|

Inputs

Step One
Name
Quantity
1.355 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2C(CC1)CN(C2)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
after an additional washing with diethyl ether
CUSTOM
Type
CUSTOM
Details
the product was dried
CUSTOM
Type
CUSTOM
Details
Additional product was obtained by concentration of the filtrates and crystallization from diethyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
[Cl-].C(C1=CC=CC=C1)[NH+]1CC2C(CC1)C[NH2+]C2.[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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